N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040678-67-8
VCID: VC8437651
InChI: InChI=1S/C21H18FN3O2S/c1-11-7-12(2)9-14(8-11)24-17(26)10-25-13(3)23-19-18-15(22)5-4-6-16(18)28-20(19)21(25)27/h4-9H,10H2,1-3H3,(H,24,26)
SMILES: CC1=CC(=CC(=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C)C
Molecular Formula: C21H18FN3O2S
Molecular Weight: 395.5 g/mol

N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

CAS No.: 1040678-67-8

Cat. No.: VC8437651

Molecular Formula: C21H18FN3O2S

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide - 1040678-67-8

Specification

CAS No. 1040678-67-8
Molecular Formula C21H18FN3O2S
Molecular Weight 395.5 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Standard InChI InChI=1S/C21H18FN3O2S/c1-11-7-12(2)9-14(8-11)24-17(26)10-25-13(3)23-19-18-15(22)5-4-6-16(18)28-20(19)21(25)27/h4-9H,10H2,1-3H3,(H,24,26)
Standard InChI Key YZIKPVIRNCDFLT-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C)C
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C)C

Introduction

N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with a benzothieno pyrimidine core, featuring fluoro and methyl substitutions, along with an acetamide functional group. This compound is of interest in scientific research due to its unique chemical structure and potential applications in biological studies.

Synthesis

The synthesis of this compound typically involves a multi-step process starting with the preparation of the benzothieno pyrimidine core. This includes cyclization, methylation, and fluorination reactions. The acetamide group is introduced through an amidation reaction. Precise control over reaction conditions such as temperature, pressure, and the use of specific catalysts and solvents is crucial for achieving high yield and purity.

Biological Applications

This compound can be used in biological research to study enzyme interactions, protein binding, and cellular responses. The fluoro group may enhance its binding affinity or selectivity towards certain proteins, while the acetamide group may facilitate interaction with nucleophilic sites.

Similar Compounds

Similar compounds include:

  • 2-(9-chloro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide

  • 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide

These comparisons highlight the unique features and potential advantages of the compound, such as enhanced biological activity or improved stability.

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